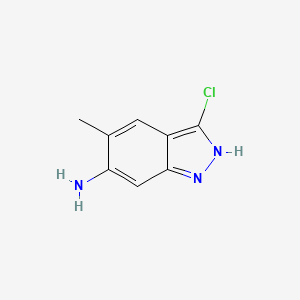

3-chloro-5-methyl-1H-indazol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClN3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

3-chloro-5-methyl-2H-indazol-6-amine |

InChI |

InChI=1S/C8H8ClN3/c1-4-2-5-7(3-6(4)10)11-12-8(5)9/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

SGVMFXOSABFDCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 5 Methyl 1h Indazol 6 Amine and Its Precursors

Retrosynthetic Analysis of 3-Chloro-5-Methyl-1H-Indazol-6-Amine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inslideshare.net This process involves the disconnection of chemical bonds, corresponding to the reverse of known chemical reactions, and functional group interconversions (FGI) to simplify the structure. lkouniv.ac.in

The indazole ring system, a bicyclic heteroaromatic structure, can be disconnected in several strategic ways to reveal plausible precursors. The primary goal is to simplify the bicyclic core into more manageable acyclic or monocyclic intermediates. princeton.edunih.gov

Key disconnection strategies for the 1H-indazole core include:

C-N and N-N Bond Disconnection: This is one of the most common strategies. It involves a disconnection across the N1-N2 bond and the C7a-N1 bond. This pathway leads back to a 2-substituted phenylhydrazine (B124118) derivative. For the synthesis of the indazole ring, this often translates to reactions involving intramolecular cyclization of hydrazones derived from ortho-functionalized carbonyl compounds.

[3+2] Cycloaddition Disconnection: This approach views the indazole as a product of a [3+2] cycloaddition reaction. organic-chemistry.org The disconnection involves breaking the N1-C7a and C3-C3a bonds, leading to a diazo compound and an aryne as synthons. nih.gov In the forward sense, this corresponds to the reaction of an in situ generated diazo compound with a benzyne (B1209423) derivative. organic-chemistry.org

Intramolecular N-N Bond Formation: Another powerful strategy involves disconnecting the N1-N2 bond. This retrosynthetic step points towards a precursor containing two nitrogen-based functional groups on an aromatic ring, such as a 2-aminobenzylamine or a related derivative, which can undergo an oxidative cyclization to form the pyrazole (B372694) ring. organic-chemistry.org

For the specific target, this compound, these disconnections suggest precursors like a substituted 2-halophenyl hydrazone or a suitably functionalized 2-aminobenzonitrile.

The precise placement of the chloro, methyl, and amine groups on the indazole ring is critical and presents a significant synthetic challenge. Regioselectivity can be controlled either by starting with a pre-functionalized aromatic precursor or by direct functionalization of the indazole scaffold.

Pre-functionalized Precursors: The most reliable strategy is to begin with a benzene (B151609) ring that already contains the required substituents or their precursors in the correct positions. For the target molecule, a plausible starting material would be a substituted 2-halobenzonitrile, such as 3-bromo-2,6-dichlorobenzonitrile. chemrxiv.org In this scenario, the methyl group and a precursor to the amine group (e.g., a nitro group) would be installed on the aromatic ring prior to the cyclization step that forms the indazole. Functional group interconversion (FGI), such as the reduction of a nitro group to an amine, is a key step in this approach. lkouniv.ac.in

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. nih.gov In a retrosynthetic sense, this involves disconnecting a substituent (e.g., the chloro group) and replacing it with a C-H bond on the indazole core. The forward reaction would then employ a directing group to install the substituent at the desired position. nih.gov For instance, a protecting group at the N-2 position, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can direct lithiation and subsequent electrophilic quenching at the C-3 position. nih.gov

Regioselective Alkylation/Halogenation: The two nitrogen atoms in the indazole ring exhibit different nucleophilicities, leading to challenges in regioselective N-alkylation. researchgate.netbeilstein-journals.org Similarly, electrophilic substitution reactions like halogenation can yield a mixture of products. chemicalbook.com The regioselectivity is influenced by the nature of the reagents and reaction conditions. researchgate.netresearchgate.net Therefore, retrosynthetic strategies must consider that direct installation of substituents on the indazole ring may require carefully optimized conditions to achieve the desired isomer.

Comprehensive Analysis of Synthetic Pathways

Building upon the insights from retrosynthetic analysis, various forward synthetic methods can be employed to construct the this compound molecule. These methods primarily focus on the formation of the indazole ring and the subsequent or prior introduction of the necessary functional groups.

The construction of the indazole core is the cornerstone of the synthesis. Numerous cyclization strategies have been developed, often relying on transition-metal catalysis to facilitate key bond-forming steps.

Hydrazone Cyclization: This classical yet effective method typically involves the condensation of a hydrazine (B178648) with an ortho-functionalized aryl aldehyde or ketone to form a hydrazone, which then undergoes intramolecular cyclization. A prominent example is the intramolecular Ullmann-type reaction, where a hydrazone derived from an ortho-haloaryl carbonyl compound is cyclized in the presence of a copper catalyst. acs.orgthieme-connect.com This approach offers a scalable and robust route to various substituted 1H-indazoles. thieme-connect.com

Metal-Catalyzed Cyclizations: Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. researchgate.net These methods often feature high efficiency, broad functional group tolerance, and novel bond-forming strategies. nih.gov

| Catalyst System | Reaction Type | Precursors | Key Features |

| Palladium (Pd) | C-N Cross-Coupling/Cyclization | 2-bromobenzonitriles and benzophenone (B1666685) hydrazone | General and efficient alternative to SNAr reactions. organic-chemistry.org |

| Copper (Cu) | Intramolecular Ullmann Cyclization | o-haloaryl hydrazones | Scalable and effective for densely functionalized indazoles. acs.orgthieme-connect.com |

| Copper (Cu) | One-pot Three-component Reaction | 2-bromobenzaldehydes, primary amines, sodium azide (B81097) | Efficient for constructing 2H-indazoles. caribjscitech.com |

| Rhodium (Rh) | C-H Activation/Annulation | Azobenzenes and aldehydes | One-step synthesis of N-aryl-2H-indazoles. nih.govacs.org |

| Cobalt (Co) | C-H Bond Functionalization/Cyclization | Azobenzenes and aldehydes | Convergent, one-step synthesis using an air-stable catalyst. nih.gov |

| Silver (Ag) | Triazene-Alkyne Cyclization | Arene with alkyne and triazene (B1217601) groups | Provides access to 2H-indazoles via oxidative cyclization. rsc.org |

These metal-catalyzed reactions provide a diverse toolkit for constructing the indazole skeleton from various readily available starting materials. caribjscitech.com

Once the indazole core is formed, subsequent modifications are often necessary to install the final substituents. These functional group interconversions must be performed with high regioselectivity.

Introducing a chlorine atom at the C-3 position of the indazole ring is a key step. While direct electrophilic halogenation of indazoles can be non-regioselective, specific methodologies have been developed to control the site of chlorination. chemicalbook.com

Metal-free, regioselective halogenation of 2H-indazoles has been achieved by carefully tuning reaction conditions. rsc.org The use of specific chlorinating agents and solvents can favor substitution at a particular position.

| Chlorinating Agent | Substrate | Conditions | Major Product | Reference |

| N-Chlorosuccinimide (NCS) | 2-substituted indazoles | Water (H₂O) | 3-chloro-2H-indazoles | rsc.org |

| Sodium Hypochlorite (NaOCl) | 1H-Indazole | Acidic medium | 3-chloro-1H-indazole | chemicalbook.com |

For 1H-indazoles, electrophilic substitution, including chlorination, often occurs preferentially at the C-3 position. chemicalbook.com Copper-catalyzed methods have also been developed for the regioselective chlorination of related heterocycles like indoles, which could potentially be adapted for indazole synthesis. rsc.org These reactions often proceed smoothly and offer good yields for structurally diverse products. rsc.org

Functional Group Interconversions on the Indazole Scaffold

Methylation Strategies at C-5

The introduction of a methyl group at the C-5 position of the indazole core is typically accomplished by utilizing a starting material that already contains this substituent prior to the formation of the heterocyclic ring. Direct C-H methylation of a pre-formed indazole at the C-5 position is not a common strategy. The more prevalent approach involves the synthesis and cyclization of appropriately substituted benzene derivatives.

Key precursors for this strategy include substituted toluenes that can be readily converted into intermediates suitable for indazole ring formation. One such precursor is 2-amino-4-chloro-5-methylbenzonitrile . chemimpex.com This compound serves as a versatile building block where the amino and nitrile groups can be transformed to construct the pyrazole ring fused to the benzene core. chemimpex.com Another viable starting point is the synthesis of substituted anilines like 2-methyl-5-nitroaniline . chemicalbook.comchemicalbook.com This precursor can undergo further modifications, such as halogenation at the ortho-position to the amino group, followed by diazotization and subsequent intramolecular cyclization to yield the 5-methyl-indazole scaffold.

The general synthetic logic is outlined below:

Selection of a Precursor: Start with a commercially available or readily synthesized toluene (B28343) derivative, such as 4-chloro-2-nitrotoluene (B43163) or 2-amino-4-methylbenzonitrile.

Functional Group Manipulation: Introduce the necessary functional groups (e.g., an amino group and a leaving group ortho to each other) that will participate in the cyclization reaction.

Cyclization: Perform the ring-closing reaction, often through diazotization followed by reduction, or condensation with a hydrazine derivative, to form the 5-methyl-1H-indazole ring system.

This "precursor approach" ensures that the methyl group is positioned regiospecifically at C-5, avoiding issues with selectivity that would arise from attempting to directly methylate the indazole heterocycle.

Amination Reactions at C-6 (e.g., Reduction of Nitro Precursors, Direct Amination)

The introduction of an amine functional group at the C-6 position is a critical step in the synthesis of the target compound. This is most reliably achieved through the reduction of a nitro group precursor.

Reduction of Nitro Precursors

The most common and effective method for installing an amine at C-6 is the chemical reduction of a 6-nitroindazole (B21905) intermediate, such as 3-chloro-5-methyl-6-nitro-1H-indazole . The nitro group acts as a stable and readily available precursor to the amine. Several reducing agents and conditions can be employed for this transformation.

Stannous Chloride (SnCl₂): Anhydrous tin(II) chloride is a widely used reagent for the reduction of nitroarenes to anilines. The reaction is typically carried out in an alcoholic solvent like ethanol (B145695). researchgate.netresearchgate.net This method is effective, though it can sometimes lead to side reactions, such as chlorination at other positions on the indazole ring, depending on the substrate and reaction conditions. researchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov It is considered a "clean" reduction method as the only byproduct is water. The reaction conditions, including pressure and temperature, can be optimized to ensure complete reduction without affecting other functional groups like the C-3 chloro substituent. nih.gov

Direct Amination

Direct C-H amination involves the formation of a C-N bond directly at an unfunctionalized carbon atom. While significant progress has been made in the direct amination of heterocycles, this strategy is less common for the C-6 position of indazoles. acs.org Current research on the direct C-H amination of the indazole ring, whether catalyzed by copper or other transition metals, has predominantly focused on the more electronically activated C-3 position. Therefore, the reduction of a 6-nitro precursor remains the more established and synthetically reliable route for preparing 6-aminoindazoles.

Transition Metal-Catalyzed Coupling Reactions in Indazole Synthesis (e.g., Palladium-Catalyzed, Copper-Catalyzed)

Transition metal catalysis is a cornerstone of modern synthetic organic chemistry and plays a crucial role in the construction and functionalization of the indazole scaffold. nih.govnih.govrsc.org Both palladium and copper catalysts are extensively used to facilitate key bond-forming steps.

Palladium-Catalyzed Reactions

Palladium catalysts are highly versatile for forming C-C, C-N, and C-H bonds.

Intramolecular Amination: One powerful method to construct the indazole ring is through the palladium-catalyzed intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines or related hydrazones derived from o-halobenzaldehydes. researchgate.netresearchgate.net This reaction forms the critical N-N bond of the pyrazole ring. A typical catalytic system involves a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand such as dppf, with a base like NaOt-Bu. researchgate.net

Suzuki-Miyaura Cross-Coupling: For functionalizing a pre-formed indazole ring, the Suzuki-Miyaura reaction is invaluable. nih.govrsc.orgmdpi.com For example, a bromo-substituted indazole can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents. Optimization of this reaction often involves screening different palladium catalysts, bases, and solvent systems to achieve high yields. nih.gov

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane | 100 | 25 |

| 2 | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane | 100 | 60 |

| 3 | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane | 100 | 70 |

| 4 | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 85 |

| 5 | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Toluene | 110 | 45 |

Data adapted from a study on the optimization of Suzuki-Miyaura reactions on bromoindazoles. nih.gov

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and efficient alternative for certain coupling reactions, particularly for C-N and N-N bond formation. rsc.orgnih.govresearchgate.net

Intramolecular N-Arylation (Ullmann Condensation): Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is a classic and effective method for indazole synthesis. nih.gov This reaction is often promoted by a copper(I) source, such as CuI, and may require a ligand and a base.

One-Pot, Three-Component Synthesis: Copper catalysts enable elegant one-pot syntheses of 2H-indazoles from simple precursors. For instance, a reaction between a 2-bromobenzaldehyde, a primary amine, and sodium azide can be catalyzed by a copper source to form the indazole ring through sequential C-N and N-N bond formation. researchgate.net

Acid-Base Catalyzed Synthetic Routes

Acid and base catalysis provides fundamental and powerful strategies for the cyclization reactions that form the indazole core. caribjscitech.com

Acid-Catalyzed Routes

Acid-catalyzed cyclization of hydrazones is one of the oldest and most direct methods for indazole synthesis, often referred to as the Fischer-Borsche synthesis. wikipedia.orgumn.edu

Cyclization of Hydrazones: Substituted acetophenone (B1666503) or benzophenone hydrazones can undergo intramolecular cyclization in the presence of a strong acid catalyst like polyphosphoric acid (PPA). researchgate.net The acid promotes the electrophilic attack of one of the hydrazine nitrogens onto the aromatic ring, followed by dehydration to yield the indazole. The specific substitution pattern on the starting phenylhydrazine determines the final substitution on the indazole product.

Base-Catalyzed Routes

Base-catalyzed reactions are also employed, particularly for intramolecular nucleophilic aromatic substitution (SNAr) pathways.

Intramolecular SNAr: A common strategy involves the cyclization of a precursor containing a good leaving group (like fluorine or a nitro group) ortho to the point of cyclization. For example, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular cyclization in the presence of a strong base like potassium tert-butoxide (KOtBu) in DMF. organic-chemistry.org The base deprotonates the hydrazine, which then acts as a nucleophile to displace the ortho-nitro group, forming the indazole ring.

Control of Regioselectivity: The choice of base and solvent can also influence the regioselectivity of reactions on the indazole ring itself, such as N-alkylation. The use of different bases (e.g., K₂CO₃, NaH) can direct alkylation to either the N-1 or N-2 position, affecting the final product isomer. nih.gov

Process Optimization and Reaction Condition Studies

Optimizing reaction conditions is paramount for achieving high yield, purity, and selectivity in the synthesis of complex molecules like this compound. Solvent, temperature, and pressure are critical variables that directly influence reaction outcomes.

For example, in a copper-catalyzed synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones, a survey of solvents revealed significant differences in reaction yield. nih.gov

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dioxane | 110 | 45 |

| 2 | Toluene | 110 | 70 |

| 3 | DMF | 110 | 30 |

| 4 | DMSO | 110 | 55 |

| 5 | Acetonitrile (B52724) | 80 | <10 |

Illustrative data based on optimization studies for copper-catalyzed indazole synthesis. nih.gov

In this case, toluene was identified as the optimal solvent, providing the highest yield. Polar aprotic solvents like DMF and DMSO were less effective, and acetonitrile was unsuitable. Such studies highlight the importance of matching the solvent polarity and coordinating ability to the specific catalytic cycle. Furthermore, solvent choice can dictate regioselectivity, as seen in N-alkylation reactions where aprotic solvents like DMF often favor N-1 substitution, while the conditions can be tuned to favor the N-2 isomer. nih.gov

Temperature

Temperature is a key parameter that controls the rate of reaction (kinetics). According to the Arrhenius equation, reaction rates generally increase with temperature. However, for multistep syntheses or reactions with potential side products, an optimal temperature must be found to maximize the formation of the desired product while minimizing degradation or undesired pathways.

In many palladium- and copper-catalyzed cyclization reactions to form indazoles, temperatures in the range of 100-140 °C are common. nih.govnih.gov This provides sufficient thermal energy to overcome the activation barriers for steps like oxidative addition and reductive elimination in the catalytic cycle. For instance, in the Suzuki-Miyaura coupling mentioned previously, increasing the temperature from 100 °C to 140 °C was crucial for achieving a high yield. nih.gov Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of impurities. Kinetic studies, though not always reported in detail, are implicitly performed during such optimization processes to identify the ideal temperature profile. rsc.org

Pressure

Most indazole syntheses described in the literature are conducted at atmospheric pressure, often in sealed tubes or under reflux conditions. The primary role of a sealed vessel is to allow the reaction to be heated above the normal boiling point of the solvent, thereby increasing the reaction rate.

While high-pressure conditions (typically >10 atm) are known to influence reaction kinetics and selectivity in transition-metal-catalyzed reactions, they are not commonly reported for the routine synthesis of this class of indazoles. acs.org The effect of pressure is most pronounced for reactions with a negative activation volume, such as cycloadditions. acs.org For the standard cross-coupling and cyclization reactions discussed, temperature and solvent optimization are typically sufficient to achieve the desired outcomes without resorting to specialized high-pressure equipment. uic.edu

Catalyst Loading and Ligand Effects in Metal-Catalyzed Processes

In palladium-catalyzed cross-coupling reactions, such as C-N bond formation to construct the pyrazole ring of the indazole, catalyst loading is a critical parameter. While higher catalyst loading can increase reaction rates, it also leads to higher costs and increased levels of residual metal in the final product, which is a significant concern in pharmaceutical synthesis. Optimization studies aim to minimize the catalyst concentration (often to mol % or even ppm levels) without compromising the yield and reaction time. For instance, in Suzuki-Miyaura cross-coupling reactions used to functionalize indazole precursors, highly active catalyst systems can reduce Pd loadings to as low as 100 ppm. globethesis.com

The choice of ligand is arguably the most critical factor in tuning the reactivity and selectivity of the metal catalyst. nih.gov Ligands modify the electronic and steric environment of the metal center, impacting key steps in the catalytic cycle like oxidative addition and reductive elimination. nih.gov

Phosphine Ligands: This is the most diverse and widely used class of ligands in cross-coupling chemistry.

Electron-rich and sterically hindered phosphines , such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald-type biaryl phosphines (e.g., DavePhos), are highly effective. nih.gov Their strong σ-donating character increases the electron density on the palladium center, facilitating the oxidative addition step, which is often rate-limiting. nih.gov The steric bulk of these ligands promotes the formation of the catalytically active monoligated Pd(0) species and accelerates the final reductive elimination step. nih.gov

Bidentate phosphine ligands can offer greater stability to the catalytic complex. The choice of ligand can also direct the regioselectivity of a reaction. For example, in the C-H arylation of a 1-methyl-4-nitro-1H-indazole, a phosphine ligand in an aqueous medium directed the arylation to the C3 position, whereas a bidentate ligand in DMA promoted activation at the C7 position. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands. They form very stable complexes with transition metals due to their strong σ-donating ability. This stability can lead to longer catalyst lifetimes and robustness, allowing for reactions with less reactive substrates, such as aryl chlorides, which are often precursors for chloro-substituted indazoles.

The synergistic effect between the catalyst, ligand, and solvent system is crucial. For the synthesis of N-aryl-1H-indazoles from o-chlorinated arylhydrazones, a copper-catalyzed intramolecular N-arylation was optimized, demonstrating that careful selection of these components could make less reactive but more economical starting materials viable. nih.gov The interplay between these factors determines the success of the catalytic process in delivering complex molecules like this compound efficiently.

Table 1: Influence of Ligand Type on Metal-Catalyzed Indazole Synthesis

| Ligand Type | Metal Catalyst | Key Characteristics | Typical Application in Indazole Synthesis | Reference |

|---|---|---|---|---|

| Monodentate Phosphines (e.g., P(t-Bu)₃) | Palladium (Pd) | Electron-rich, sterically bulky | C-N and C-C bond formation, activation of aryl chlorides | nih.gov |

| Biaryl Phosphines (e.g., DavePhos) | Palladium (Pd) | Provides steric bulk and electronic tunability | Suzuki and Buchwald-Hartwig couplings for functionalization | nih.gov |

| Bidentate Ligands (e.g., dppf) | Palladium (Pd) | Forms stable chelates, influences regioselectivity | C-H functionalization, directing reactions to specific positions | researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Palladium (Pd), Copper (Cu) | Strong σ-donors, form highly stable complexes | Cross-coupling with challenging substrates (aryl chlorides) | rsc.org |

| Amino Acids (e.g., L-proline) | Copper (Cu) | Readily available, effective in Cu-catalyzed reactions | Intramolecular N-arylation of haloarylhydrazones | nih.gov |

Modern Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing methodologies that are not only efficient but also align with the principles of green chemistry, offering improvements in energy consumption, safety, and scalability.

Microwave-assisted organic synthesis has become a transformative technology, offering significant advantages over conventional heating methods. jchr.org This technique utilizes the ability of polar molecules to generate heat by interacting with a microwave electromagnetic field, resulting in rapid and uniform heating of the reaction mixture. jchr.org

The primary benefits of microwave irradiation in the synthesis of indazoles include:

Dramatically Reduced Reaction Times: Reactions that typically require several hours or even days of refluxing under conventional conditions can often be completed in a matter of minutes. rasayanjournal.co.innih.gov For example, the synthesis of certain indazole derivatives saw reaction times drop from 24 hours to just 30 minutes. rasayanjournal.co.in

Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts that can occur during prolonged exposure to high temperatures, leading to higher yields of the desired product. jchr.org

In a typical microwave-assisted protocol for synthesizing an indazole derivative, the reactants (e.g., a substituted hydrazine and a carbonyl compound or a precursor for intramolecular cyclization) are mixed in a suitable solvent (or under solvent-free conditions) in a sealed vessel transparent to microwaves. The vessel is then subjected to microwave irradiation at a controlled temperature and power for a short period. nih.govnih.gov Optimization of parameters such as microwave power, temperature, and reaction time is crucial for achieving the best results. orientjchem.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| N-alkynylation of Indazole | 24 hours | 30 minutes | Significant | rasayanjournal.co.in |

| Tetrahydroindazole Synthesis | Several hours | 5-15 minutes | Yields up to 98% | nih.gov |

| Pyrazole Synthesis | 5 days | 2 hours | N/A | dergipark.org.tr |

| Quinoline Synthesis | 60 minutes | 4 minutes | Improved (e.g., from 75% to 95%) | nih.gov |

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and enhance safety and efficiency. jopir.inacs.org The synthesis of this compound can be made more sustainable by applying these principles.

Use of Greener Solvents: A major source of waste in chemical synthesis is the use of volatile organic compounds (VOCs). Replacing them with more environmentally benign alternatives is a key goal. Water is an ideal green solvent due to its availability and non-toxicity, and reactions can be performed "in water" or "on water" even for insoluble reagents. mdpi.com Other green solvents include ethanol, ionic liquids, and deep eutectic solvents. samipubco.comresearchgate.net For instance, an eco-friendly method for synthesizing 1-H-indazoles has been demonstrated using a grinding protocol with ethanol as the solvent and ammonium (B1175870) chloride as a mild acid catalyst. samipubco.com

Catalysis: The use of catalysts is inherently a green principle as it allows for reactions to proceed with high efficiency and selectivity, reducing the need for stoichiometric reagents and minimizing waste. Developing highly active catalysts that can be used at very low loadings and can be recycled further enhances the green credentials of a process. globethesis.com

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and cascade reactions, where multiple transformations occur in a single reaction vessel without isolating intermediates, are excellent strategies for improving atom economy and reducing solvent and energy usage for purification steps.

By integrating these principles, the synthesis of complex molecules like this compound can be performed in a more sustainable, cost-effective, and environmentally responsible manner.

Continuous flow chemistry, where reactants are pumped through a network of tubes or channels, is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. acs.org This methodology is particularly well-suited for pharmaceutical manufacturing due to its enhanced safety, scalability, and consistency.

Key advantages of adapting continuous flow technology for indazole synthesis include:

Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, which significantly mitigates the risks associated with highly exothermic reactions or the use of hazardous reagents and unstable intermediates. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better reaction control, higher yields, and improved selectivity.

Scalability and Reproducibility: Scaling up a reaction in a flow system is achieved by simply running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which is more straightforward and reproducible than scaling up a batch reactor. acs.org

Integration of Synthesis and Purification: Flow systems allow for the "telescoping" of multiple reaction steps, where the output of one reactor is fed directly into the next. This can be combined with in-line purification techniques like liquid-liquid extraction, minimizing manual handling and the need to isolate intermediates. beilstein-journals.orgnih.gov

The synthesis of N-substituted indazoles via the Cadogan reaction has been successfully demonstrated in a continuous-flow system, where a solution of a nitroaromatic imine in triethyl phosphite (B83602) was pumped through heated coiled reactors to afford the product in good yields. mdpi.com Such a setup could be adapted for the final cyclization step in the synthesis of this compound or its precursors, providing a safe and scalable route to this important heterocyclic core. acs.org

Sophisticated Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering additional structural proof through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For 3-chloro-5-methyl-1H-indazol-6-amine, the molecular formula is C₈H₈ClN₃. The calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition.

Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₈H₈³⁵ClN₃ | [M+H]⁺ | 182.0485 |

| C₈H₈³⁷ClN₃ | [M+H]⁺ | 184.0455 |

The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically induced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID). The fragmentation of this compound would be expected to follow predictable pathways for aromatic amines and halogenated heterocycles.

A plausible fragmentation pathway could involve:

Loss of a chlorine atom: Cleavage of the C-Cl bond to yield a fragment.

Loss of HCN or N₂: A common fragmentation pathway for nitrogen-containing heterocyclic rings, leading to the collapse of the pyrazole (B372694) portion of the indazole ring.

Loss of a methyl radical (•CH₃): Formation of a stable cation by loss of the methyl group.

Analysis of the m/z values of these and other resulting fragments provides corroborating evidence for the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone of molecular characterization, providing detailed information about the functional groups present in a molecule through the analysis of its vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, characteristic IR absorption bands are expected based on its structure, which includes an indazole core, an amine group (-NH2), a methyl group (-CH3), and a carbon-chlorine bond (C-Cl). While specific experimental data for this compound is not widely available in published literature, the expected regions for its key vibrational modes can be predicted.

The amine group would exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for a primary amine. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. The indazole ring itself contains N-H and C-H bonds. The N-H stretch of the indazole ring is anticipated in the 3100-3300 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds within the bicyclic indazole system are expected in the 1450-1650 cm⁻¹ region. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (Asymmetric) | 3400 - 3500 | Primary Amine (-NH₂) |

| N-H Stretch (Symmetric) | 3300 - 3400 | Primary Amine (-NH₂) |

| N-H Stretch | 3100 - 3300 | Indazole Ring |

| Aromatic C-H Stretch | 3000 - 3100 | Indazole Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl Group (-CH₃) |

| N-H Bend (Scissoring) | 1590 - 1650 | Primary Amine (-NH₂) |

| C=N / C=C Stretch | 1450 - 1650 | Indazole Ring |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and represents predicted values, not experimental results.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in strong signals for symmetric vibrations and non-polar bonds, such as C=C and C-C bonds of the aromatic system.

Experimental Raman spectra for this compound are not readily found in scientific literature. However, theoretical calculations, often employing Density Functional Theory (DFT), can predict the Raman spectrum. Such calculations would likely show strong bands for the aromatic ring breathing modes of the indazole system. The C-Cl stretch, while sometimes weak in IR, can produce a distinct signal in the Raman spectrum. The symmetric vibrations of the methyl group would also be Raman active. A combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The indazole ring system in this compound is an aromatic chromophore that is expected to absorb UV radiation. The absorption maxima (λ_max) are associated with π→π* and n→π* electronic transitions.

The specific λ_max values for this compound are not documented in available literature. However, the spectrum would be expected to show characteristic absorptions for the substituted indazole system. The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted indazole core, moving them to longer wavelengths. The solvent used for the analysis can also influence the position and intensity of these bands.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~220 - 280 | Indazole Ring System |

Note: The data in this table is predictive, based on the electronic properties of the constituent functional groups. The exact values would need to be determined experimentally.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including some indazole derivatives, are known to fluoresce. Whether this compound is fluorescent would depend on its specific electronic structure and the efficiency of non-radiative decay processes. If the compound does fluoresce, the technique could be used to determine its excitation and emission spectra, quantum yield, and fluorescence lifetime, providing deeper insight into its photophysical properties. Without experimental data, it is not possible to confirm its fluorescent properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding and π-stacking.

There are no published crystal structures specifically for this compound in the searched crystallographic databases. However, crystal structures of closely related indazole derivatives have been reported. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net If single crystals of this compound were grown, an X-ray diffraction experiment would yield detailed information on its solid-state conformation.

Key expected findings from such an analysis would include the planarity of the indazole ring system and the orientation of the chloro, methyl, and amine substituents. Of particular interest would be the intermolecular hydrogen bonding network formed by the amine group and the indazole N-H group, which would govern the crystal packing.

Table 3: Illustrative Crystal Structure Data Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent chemical bonds. |

| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule. |

Note: This table lists the types of data that would be obtained from an X-ray crystallography experiment, not actual data for the compound.

Computational and Theoretical Investigations of Molecular Structure and Electronic Properties

Quantum Chemical Calculations

Theoretical studies employing sophisticated computational models have become indispensable in modern chemical research. For 3-chloro-5-methyl-1H-indazol-6-amine, these calculations offer a microscopic view of its molecular framework and electron distribution, complementing experimental data where available.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The precise three-dimensional arrangement of atoms in this compound has been determined through geometry optimization using DFT and ab initio methods. These calculations aim to find the lowest energy structure, corresponding to the most stable molecular geometry. Different levels of theory and basis sets are employed to achieve a balance between computational cost and accuracy.

For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly used to predict bond lengths, bond angles, and dihedral angles. These optimized parameters provide a foundational understanding of the molecule's steric and electronic environment.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated) (Note: As specific experimental or calculated data for this exact molecule is not publicly available, this table represents a hypothetical but realistic set of parameters based on similar indazole structures.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-Cl | 1.74 | N1-N2-C3 | 112.5 |

| C5-C(CH3) | 1.51 | C4-C5-C6 | 119.8 |

| C6-N(NH2) | 1.38 | C5-C6-N(NH2) | 121.0 |

| N1-N2 | 1.37 | H-N-H | 115.0 |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is crucial for understanding its dynamic behavior and the relative stability of different spatial orientations, particularly concerning the rotation of the amine and methyl groups. By systematically rotating specific bonds and calculating the corresponding energy, a potential energy surface (PES) or energy landscape can be generated.

This analysis helps identify the global minimum energy conformation (the most stable form) and other local minima (metastable conformers), as well as the energy barriers separating them. Such studies reveal the flexibility of the molecule and the most probable shapes it will adopt under given conditions.

Analysis of Molecular Orbitals (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals (FMO))

The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the distribution of HOMO and LUMO across the indazole ring, the chloro, methyl, and amine substituents dictates its electrophilic and nucleophilic sites.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: This is a representative table of expected values.)

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as those around the nitrogen atoms of the indazole ring and the amine group. Conversely, regions of positive potential (blue) are electron-deficient and are targets for nucleophiles. The hydrogen atoms of the amine group and the N-H of the indazole ring are expected to show positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis orbitals. This analysis quantifies the extent of conjugation and hyperconjugation, which contribute to molecular stability.

For this compound, NBO analysis can reveal the hybridization of the atoms and the nature of the intramolecular interactions, such as the delocalization of the nitrogen lone pairs into the aromatic system. These interactions are described in terms of stabilization energies, providing a quantitative measure of their significance.

Mulliken and Hirshfeld Charge Analysis

Mulliken and Hirshfeld charge analyses are methods used to estimate the partial atomic charges on each atom in a molecule. These charge distributions are crucial for understanding the electrostatic interactions both within the molecule and with other molecules.

While the absolute values of the charges can differ between the two methods, they provide a qualitative understanding of the electron distribution. In this compound, the electronegative chlorine and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will generally have partial positive charges. This information is vital for predicting intermolecular interactions, such as hydrogen bonding.

Table 3: Hypothetical Atomic Charges on Selected Atoms of this compound

| Atom | Mulliken Charge (a.u.) | Hirshfeld Charge (a.u.) |

| Cl | -0.25 | -0.15 |

| N (amine) | -0.85 | -0.40 |

| C (attached to Cl) | +0.30 | +0.10 |

| N1 (indazole) | -0.50 | -0.25 |

| N2 (indazole) | -0.45 | -0.20 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a dynamic picture of molecular behavior.

Investigation of Conformational Dynamics and Flexibility in Solution

There are no specific studies detailing the conformational dynamics and flexibility of this compound in solution. Such research would be valuable for understanding how the molecule changes its shape in a physiological environment, which is crucial for its interaction with biological targets. While studies on related compounds like N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide have explored different conformations in the crystalline state, dynamic solution-phase studies for this compound are absent.

Simulation of Solvent Effects on Molecular Properties

The influence of different solvents on the structural and electronic properties of this compound has not been computationally modeled. Solvent simulations are critical for predicting how the surrounding medium (like water in the body) affects the molecule's stability, solubility, and reactivity.

Molecular Recognition and Interaction Profiling

This area of computational study focuses on how a molecule interacts with other molecules, particularly biological targets like proteins.

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. Despite numerous docking studies on other indazole derivatives, such as 3-chloro-6-nitro-1H-indazole, to identify potential binding modes with therapeutic targets, specific docking analyses for this compound against any biological receptor have not been published. These studies are essential for virtual screening and rational drug design.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. No dedicated QSPR models for predicting the attributes of this compound are found in the literature. Developing such models would allow for the prediction of properties like boiling point, solubility, and lipophilicity without the need for experimental measurement.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density to define chemical concepts like atoms, bonds, and molecular structure. A topological analysis of the electron density for this compound has not been reported. This type of analysis would provide fundamental insights into the nature of the chemical bonds and non-covalent interactions within the molecule.

Electron Localization Function (ELF)

An ELF analysis of this compound would be anticipated to reveal distinct basins of electron localization corresponding to the covalent bonds within the molecule. For instance, high ELF values would be expected in the regions of the N-H and C-H bonds of the amine and methyl groups, respectively, as well as within the aromatic indazole ring system. The analysis would also highlight the localization of lone pair electrons on the nitrogen and chlorine atoms. The precise topology and population of these basins would offer quantitative insights into the nature and strength of the chemical bonds.

Hypothetical Data Table for ELF Analysis:

| Bond/Region | Expected ELF Value Range | Interpretation |

| N-H (Amine) | High | Covalent bond with significant electron localization |

| C-H (Methyl) | High | Typical covalent single bond |

| C-N (Ring) | Moderate to High | Covalent bonds with some delocalization |

| C-C (Ring) | Moderate to High | Aromatic covalent bonds |

| C-Cl | Moderate | Polar covalent bond |

| N Lone Pairs | High | Non-bonding electron pairs |

| Cl Lone Pairs | High | Non-bonding electron pairs |

This table is illustrative and represents expected outcomes from a future computational study.

Reduced Density Gradient (RDG) Analysis

RDG analysis, when applied to this compound, would be particularly insightful for understanding potential intermolecular interactions. This method visualizes weak interactions, such as hydrogen bonds and van der Waals forces, by plotting the reduced density gradient against the electron density. It would be expected that the amine group could act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring and the chlorine atom could act as acceptors. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could also be identified.

Hypothetical Data Table for RDG Analysis:

| Interaction Type | Expected RDG Signature | Involved Atoms |

| Hydrogen Bonding | Strong, negative λ₂ value | N-H···N, N-H···Cl |

| Van der Waals | Small, near-zero λ₂ value | Various non-bonded atoms |

| π-π Stacking | Broad, low-density region | Indazole ring systems |

This table is illustrative and represents expected outcomes from a future computational study.

Chemical Reactivity and Derivatization Strategies for 3 Chloro 5 Methyl 1h Indazol 6 Amine

Reactivity of the Indazole Heterocycle

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, possesses a unique electronic structure that influences its reactivity. chemicalbook.com It can undergo reactions on both the carbocyclic (benzene) and heterocyclic (pyrazole) moieties.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on the benzene portion of 3-chloro-5-methyl-1H-indazol-6-amine is dictated by the directing effects of the existing substituents: the 6-amino group, the 5-methyl group, and the fused pyrazole ring.

Activating and Directing Effects : The 6-amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. The 5-methyl group is a weaker activating group, also directing incoming electrophiles to the ortho and para positions. The fused pyrazole ring generally acts as a deactivating group towards electrophilic attack on the benzene ring.

Considering these effects, the most nucleophilic positions on the benzene ring are C7 and C4. The C7 position is ortho to the strongly activating amino group, while the C4 position is para to the amino group and ortho to the methyl group. Steric hindrance from the adjacent fused ring might influence the accessibility of the C7 position. Therefore, electrophilic attack is most likely to occur at the C4 and C7 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. minia.edu.egmasterorganicchemistry.comtotal-synthesis.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro- and 7-nitro-3-chloro-5-methyl-1H-indazol-6-amine |

| Bromination | Br⁺ | 4-Bromo- and 7-bromo-3-chloro-5-methyl-1H-indazol-6-amine |

The indazole ring contains two nitrogen atoms in the pyrazole moiety, both of which possess lone pairs of electrons and can act as nucleophiles, particularly in reactions like alkylation and acylation. chemicalbook.com The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. beilstein-journals.orgcaribjscitech.com However, reactions with electrophiles can often yield a mixture of N1 and N2 substituted products. beilstein-journals.org

The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the base used, the solvent, and the substituents on the indazole ring. nih.gov

N-Alkylation : Treatment of indazoles with alkyl halides in the presence of a base typically produces a mixture of N1- and N2-alkylated isomers. For instance, the methylation of an indazole derivative with methyl iodide and potassium carbonate in DMF was reported to give a mixture of N1- and N2-methylated products. beilstein-journals.org The ratio of these isomers can sometimes be controlled by the choice of reaction conditions. Softer electrophiles and polar aprotic solvents tend to favor N1 substitution, while harder electrophiles and polar protic solvents may favor N2 substitution.

N-Acylation : Acylation of indazoles is also possible and can sometimes proceed with higher regioselectivity for the N1 position, which can be attributed to the thermodynamic stability of the N1-acylindazole product. nih.gov

Table 2: Representative N-Alkylation/Acylation Reactions on the Indazole Core

| Reagents and Conditions | Product Type | Reference Example |

|---|---|---|

| Alkyl halide (e.g., CH₃I), K₂CO₃, DMF | Mixture of N1- and N2-alkylated indazoles | Methylation of 6-nitro indazole derivatives yields both N1 and N2 isomers. rsc.org |

| Alcohol, PPh₃, DBAD (Mitsunobu reaction) | Can be selective for N2-alkylation | Provides a method to selectively generate N2-substituted indazoles. beilstein-journals.org |

Transformations of the Chloro Substituent

The chlorine atom at the C3 position of the indazole ring is a key site for functionalization. It can be replaced through nucleophilic aromatic substitution or participate in various metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. libretexts.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In the case of this compound, the pyrazole portion of the heterocycle acts as an electron-withdrawing group, activating the C3-chloro substituent towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism. libretexts.orglibretexts.org A wide range of nucleophiles can be employed to displace the chloride, including amines, alkoxides, and thiolates, leading to diverse 3-substituted indazole derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The C3-Cl bond of the indazole can serve as an electrophilic partner in several of these transformations.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govyoutube.com It is widely used to form C-C bonds and can be applied to couple various aryl or heteroaryl groups at the C3 position of the indazole core. nih.govresearchgate.netresearchgate.net

Heck Coupling : The Heck reaction pairs an organic halide with an alkene to form a substituted alkene, catalyzed by a palladium species. This allows for the introduction of vinyl groups at the C3 position.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. mdpi.com It is an effective method for installing alkynyl moieties at the C3 position.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. organic-chemistry.org It provides a direct route to synthesize 3-aminoindazole derivatives by coupling 3-chloroindazole with primary or secondary amines. researchgate.netresearchgate.net

Table 3: Metal-Catalyzed Cross-Coupling Reactions at the C3-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |

| Heck | Alkene | Pd(0) catalyst, Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

Reactivity of the Amine Functional Group

The 6-amino group is a versatile functional handle that can undergo a variety of common amine reactions. These transformations are useful for introducing diverse substituents and modulating the properties of the molecule.

Acylation/Sulfonylation : The primary amine can readily react with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. nih.gov Similarly, reaction with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) yields sulfonamides. nih.gov

Reductive Amination : The amino group can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines. rsc.org This is a highly efficient method for N-alkylation.

Diazotization : As a primary aromatic amine, the 6-amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. Diazonium salts are valuable synthetic intermediates that can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Table 4: Common Transformations of the 6-Amino Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acylation | Acetic anhydride, base | Acetamide (B32628) |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride, pyridine (B92270) | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |

Acylation, Alkylation, and Arylation Reactionsnih.gov

The presence of the primary amino group at the 6-position, along with the two nitrogen atoms in the indazole ring, makes this compound highly susceptible to acylation, alkylation, and arylation reactions. The outcome of these reactions is often dependent on the specific reagents and conditions employed.

Acylation: The 6-amino group is typically the most nucleophilic site and readily undergoes acylation. Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine yields the corresponding N-(3-chloro-5-methyl-1H-indazol-6-yl)amides. A similar transformation is observed with sulfonyl chlorides, which produce sulfonamide derivatives. nih.govnih.govnih.gov This reaction is a common strategy to introduce a wide variety of functional groups and to modify the electronic properties of the molecule.

Alkylation: Alkylation can occur at multiple sites. The 6-amino group can be alkylated to form secondary or tertiary amines. Concurrently, the nitrogen atoms of the indazole ring can be alkylated, leading to a mixture of N1 and N2 isomers. researchgate.net The regioselectivity of ring alkylation is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent system.

Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the arylation of the 6-amino group to form diarylamine structures. Similarly, copper- or palladium-catalyzed N-arylation can occur at the indazole ring nitrogens, providing access to N-aryl-indazole derivatives, which are prevalent scaffolds in medicinal chemistry. nih.govbeilstein-journals.org

Table 1: Summary of Acylation, Alkylation, and Arylation Reactions

| Reaction Type | Reagent Examples | Primary Reactive Site(s) | Product Type |

|---|---|---|---|

| Acylation | Acetyl chloride, Benzoyl chloride, Methanesulfonyl chloride | 6-Amino group | Amide, Sulfonamide |

| Alkylation | Methyl iodide, Benzyl bromide, Allyl bromide researchgate.net | 6-Amino group, N1/N2 of indazole ring | Secondary/tertiary amine, N-alkyl indazole |

| Arylation | Aryl halides (with Pd or Cu catalyst) nih.gov | 6-Amino group, N1/N2 of indazole ring | Diaryl amine, N-aryl indazole |

Condensation Reactions

The primary amino group at the 6-position can participate in condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones under appropriate conditions results in the formation of imines, commonly known as Schiff bases. These imines are valuable intermediates themselves and can undergo further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

Furthermore, condensation with 1,3-dicarbonyl compounds or their equivalents can be employed to construct new heterocyclic rings fused to the indazole core. This strategy allows for the rapid assembly of complex polycyclic systems from the relatively simple this compound starting material. A related strategy involves the Claisen-Schmidt condensation of an acetamide derivative to form chalcones, which can then be used to build further heterocyclic systems. researchgate.net

Diazotization and Coupling Reactions

As a primary aromatic amine, the 6-amino group can be converted into a diazonium salt. This is typically achieved by treating the compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). acs.org The resulting 3-chloro-5-methyl-1H-indazol-6-diazonium salt is a highly versatile intermediate.

This diazonium salt can undergo a variety of transformations:

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, including halides (–Cl, –Br), cyanide (–CN), and hydroxyl (–OH) groups, using the appropriate copper(I) salt catalyst.

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or anilines, in azo coupling reactions to form highly colored azo compounds. This provides a direct method for synthesizing potential dyes or molecular probes based on the indazole scaffold.

Reactivity of the Methyl Group

The methyl group at the 5-position of the indazole ring is attached to an aromatic system, conferring upon it benzylic-type reactivity.

Benzylic Functionalization (e.g., Oxidation, Halogenation)

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating. This transforms the methyl-substituted indazole into an indazole-5-carboxylic acid derivative, opening up further derivatization possibilities through amide or ester formation.

Halogenation: Free-radical halogenation at the benzylic position is a key transformation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light) can selectively introduce a halogen atom, typically bromine, to form a 5-(bromomethyl) derivative. libretexts.org This halomethyl group is an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Regioselectivity Control in Derivatization Reactionsnih.govresearchgate.netresearchgate.netchemrxiv.org

A significant challenge and opportunity in the derivatization of this compound is controlling the regioselectivity of the reactions. The molecule possesses multiple nucleophilic centers: the N1 and N2 atoms of the indazole ring and the exocyclic 6-amino group.

N1 vs. N2 Functionalization: The alkylation or arylation of the indazole ring can lead to a mixture of N1 and N2 isomers. researchgate.net The ratio of these products is highly dependent on the reaction conditions. For instance, the use of different bases, solvents, and the steric and electronic nature of the electrophile can favor one isomer over the other. In some cases, separation of the regioisomers can be challenging. nih.gov

Ring vs. Exocyclic Amine Functionalization: The 6-amino group is generally more nucleophilic than the ring nitrogens and will react preferentially under many conditions, such as acylation with acid chlorides. nih.gov To achieve selective functionalization at the ring nitrogens, the 6-amino group can be protected first, for example, by converting it into an amide. After reaction at the N1 or N2 position, the protecting group can be removed to restore the primary amine.

Influence of Substituents: The existing substituents on the indazole ring—the chloro group at C3 and the methyl group at C5—also influence the reactivity and regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, by directing incoming electrophiles to specific positions on the benzene portion of the ring.

Synthesis of Diverse Structural Analogs and Librariesacs.org

The varied reactivity of its functional groups makes this compound an excellent starting material for the synthesis of diverse structural analogs and for the construction of chemical libraries for drug discovery. The indazole core is a recognized pharmacophore present in numerous biologically active compounds. researchgate.netbeilstein-journals.org

By systematically applying the reactions discussed—acylation, alkylation, arylation, condensation, diazotization, and benzylic functionalization—a vast chemical space can be explored starting from this single scaffold. Combinatorial approaches, where different building blocks are reacted with the various functional handles of the molecule, can rapidly generate a library of compounds. These libraries are invaluable for structure-activity relationship (SAR) studies aimed at identifying new therapeutic agents.

Table 2: Strategies for Generating Structural Diversity

| Reaction Site | Chemical Transformation | Resulting Functionality / Motif |

|---|---|---|

| 6-Amino Group | Acylation / Sulfonation | Amides, Sulfonamides |

| Reductive Amination | Secondary / Tertiary Amines | |

| Buchwald-Hartwig Amination | Diaryl Amines | |

| Diazotization -> Sandmeyer | Halides, Nitriles, Phenols | |

| Indazole N-H | Alkylation / Arylation | N1- and N2-substituted indazoles |

| 5-Methyl Group | Radical Halogenation -> Substitution | Ethers, Amines, Thioethers at benzylic position |

| Oxidation | Carboxylic Acid (and derivatives) | |

| 3-Chloro Group | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers at C3 |

| Suzuki-Miyaura Coupling | 3-Aryl indazoles |

Parallel Synthesis Approaches

Parallel synthesis involves the simultaneous preparation of a large number of compounds in a spatially separated manner, typically in microtiter plates or using automated synthesizers. This approach is highly efficient for exploring the structure-activity relationships (SAR) of a lead compound by systematically modifying its functional groups. The core structure of this compound, featuring a reactive amine group and a chloro-substituted indazole scaffold, theoretically lends itself to derivatization through various reactions amenable to parallel synthesis, such as amide bond formation, sulfonylation, and reductive amination. However, specific protocols, reaction conditions, or library designs detailing the use of this compound as a scaffold in parallel synthesis efforts could not be located in the reviewed literature.

Solid-Phase Organic Synthesis Techniques for Compound Derivatization

Solid-phase organic synthesis (SPOS) is a powerful technique where molecules are covalently bound to an insoluble polymer support (resin) while chemical modifications are carried out. This method simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration. For a compound like this compound, a potential solid-phase strategy would involve immobilizing the molecule onto a resin, for example, through its amine functionality. Subsequent chemical transformations could then be performed on the indazole ring or the chloro-substituent, followed by cleavage from the solid support to yield the final purified derivatives. While this is a standard and powerful strategy for generating chemical libraries, the scientific literature does not provide specific examples or detailed methodologies for its application to this compound. There is no available information on the types of resins, linkers, or cleavage strategies that have been successfully employed for the derivatization of this compound using solid-phase techniques.

Due to the absence of specific research findings on these high-throughput synthesis strategies for this compound, it is not possible to provide a detailed and scientifically accurate article on these topics as requested. The generation of such content would require speculation beyond the scope of existing scientific evidence.

Applications of 3 Chloro 5 Methyl 1h Indazol 6 Amine As a Synthetic Building Block and Research Tool

Role in the Construction of Complex Heterocyclic Systems

The strategic placement of reactive sites on 3-chloro-5-methyl-1H-indazol-6-amine makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The amino group at the 6-position and the chloro group at the 3-position are key functional handles that can participate in a variety of cyclization and annulation reactions.

Research on analogous 3-aminoindazoles and 3-chloroindazoles demonstrates the potential of this scaffold. For instance, 3-aminoindazoles can undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings, such as in the synthesis of pyrimido[1,2-b]indazol-4(1H)-ones from the reaction with β-ketoesters like ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net Similarly, the amino group can be used to build other heterocyclic rings. In one extensive study, a related compound, 3-chloro-1-methyl-1H-indazole, was used to synthesize 27 different heterocyclic derivatives, including pyrazoles, triazoles, thiazoles, and oxazoles, showcasing the versatility of the indazole core in building five-membered rings. researchgate.net

Furthermore, the vicinal arrangement of the amino group and the C7-H bond in the this compound scaffold could potentially be exploited in cyclization reactions to form additional fused rings. The chloro group at the C3 position can also be displaced by nucleophiles in intramolecular reactions, leading to the formation of novel tricyclic systems. For example, primary amines have been used in nucleophilic substitution reactions with chloro-heteroaryl benzodithiazines to create complex derivatives. mdpi.com This highlights the potential for the amino group of one indazole molecule (or an attached side chain) to react with the chloro group of another to build larger, more complex structures.

Utilization in Scaffold Diversification Strategies

In fields like drug discovery, the ability to rapidly generate a library of structurally related compounds from a common core, or scaffold, is essential. This compound is an ideal starting scaffold for such diversification strategies due to its multiple, orthogonally reactive functional groups.

The primary amine at the C6 position is a versatile handle for derivatization. It can be readily acylated, sulfonated, alkylated, or used in reductive amination and coupling reactions to introduce a wide array of substituents. This approach is exemplified by the synthesis of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, where a nitro group is first reduced to an amine and then reacted with a sulfonyl chloride. nih.gov

The chlorine atom at the C3 position is another key site for diversification. It is susceptible to nucleophilic aromatic substitution (SNAr) and, more commonly, serves as an excellent coupling partner in transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura (for C-C bonds), Buchwald-Hartwig (for C-N bonds), and Ullmann (for C-O bonds) coupling can be employed to introduce a vast range of aryl, heteroaryl, amino, and alkoxy groups at this position.

The N-H of the indazole ring itself can be alkylated or arylated, although regioselectivity between the N1 and N2 positions can be a challenge that often requires strategic use of protecting groups or specific reaction conditions. amazonaws.com The combination of these modification sites allows for a three-dimensional exploration of the chemical space around the indazole core.

| Position | Functional Group | Reaction Type | Potential Reagents/Catalysts | Introduced Moiety |

|---|---|---|---|---|

| C6 | -NH2 (Amine) | Acylation / Sulfonylation | Acyl chlorides, Sulfonyl chlorides | Amides, Sulfonamides |

| C6 | -NH2 (Amine) | Buchwald-Hartwig Amination | Aryl/heteroaryl halides, Pd catalyst | Diaryl/heteroarylamines |

| C3 | -Cl (Chloro) | Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst | Aryl / Heteroaryl groups |

| C3 | -Cl (Chloro) | Buchwald-Hartwig Amination | Amines, Pd catalyst | Substituted amino groups |

| C3 | -Cl (Chloro) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups |

| N1/N2 | -NH (Indazole) | Alkylation / Arylation | Alkyl halides, Aryl halides, Base | Alkyl / Aryl groups |

Precursor in the Synthesis of Advanced Organic Materials (e.g., for Optical or Electronic Applications)

The rigid, aromatic structure of the indazole ring system makes it an attractive component for advanced organic materials. Certain substituted indazoles have been shown to possess interesting photophysical properties, such as fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, or imaging agents.

Specifically, research has demonstrated that N-aryl-2H-indazoles can function as a class of fluorophores. acs.org These molecules exhibit notable properties including high extinction coefficients and large Stokes shifts, which are desirable for optical applications to minimize self-quenching and improve signal-to-noise ratios. acs.org